3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential therapeutic agent. This compound features a complex structure that includes a benzonitrile core substituted with a fluorinated aromatic amine, which may contribute to its biological activity.
The compound is classified under organic compounds, specifically within the category of aromatic amines and nitriles. Its systematic name indicates the presence of a fluorine atom and a methyl group on the aromatic ring, which can influence its reactivity and interaction with biological targets. The molecular formula for this compound is C15H12F2N2, with a molecular weight of approximately 258.27 g/mol .
The synthesis of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile typically involves multi-step organic reactions. One common approach includes:
These synthetic pathways require careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile can be depicted as follows:
The structural formula illustrates the spatial arrangement of atoms and functional groups that are critical for its biological activity .
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile can participate in various chemical reactions typical for aromatic amines and nitriles:
These reactions are vital for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease processes.
Relevant data on these properties would typically be obtained through experimental characterization methods such as spectroscopy and chromatography .
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile has potential applications in:
The ongoing research into compounds like this one highlights their importance in advancing medicinal chemistry and therapeutic strategies .
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile represents a structurally distinct aromatic amine-nitrile hybrid characterized by its strategic incorporation of fluorine, methyl, amino, and nitrile functionalities. The systematic IUPAC name precisely defines the molecular connectivity: the benzonitrile moiety is substituted at the 3-position by an aminomethyl group {[(4-fluoro-2-methylphenyl)amino]methyl}, which itself contains a 4-fluoro-2-methylaniline component. This nomenclature explicitly defines the relationship between the two aromatic rings connected through a flexible -NH-CH₂- linker. Alternative naming conventions reflect this connectivity differently, with variations focusing on the positional relationships of substituents [2] [5].
The molecular formula C₁₅H₁₃FN₂ (molecular weight: 240.28 g/mol) establishes it as a medium-sized organic molecule with moderate complexity. Structurally, it belongs to the benzonitrile family featuring a pendant aromatic amine system. The molecule comprises two key domains:
Table 1: Nomenclature and Structural Features of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Aspect | Description |
---|---|
Systematic IUPAC Name | 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile |
Molecular Formula | C₁₅H₁₃FN₂ |
Molecular Weight | 240.28 g/mol |
Key Functional Groups | Aromatic nitrile, secondary amine, fluoroaryl, toluidyl |
SMILES Representation | N#CC1=CC=C(CN(C)C2=CC=CC=C2)C(F)=C1 |
Structural Hybrid Type | Aromatic amine-benzonitrile conjugate |
The benzonitrile core is classified as an electron-deficient aromatic system due to the strong electron-withdrawing nature of the cyano group (-C≡N), which significantly reduces electron density at the meta-position. This electronic profile contrasts sharply with conventional nitrogen-containing heterocycles (e.g., pyridines, imidazoles, indoles) that dominate medicinal chemistry landscapes, where over 85% of biologically active compounds contain heterocyclic scaffolds and approximately 60% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles [3]. This molecule's distinction lies in its lack of a heterocyclic ring while retaining pharmacophoric elements common to bioactive molecules—specifically, the aromatic amine functionality capable of hydrogen bonding interactions and the polar nitrile group that enhances binding specificity through dipole interactions and hydrogen bonding with biological targets [2] [3] [5].
The molecular architecture facilitates potential binding interactions with biological targets:
This specific arrangement of functional groups creates a unique three-dimensional pharmacophore that differs significantly from the nitrogen heterocycle-dominated scaffolds prevalent in medicinal chemistry, potentially offering novel interactions with biological targets that heterocyclic compounds cannot achieve.
The emergence of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile as a synthetic target reflects medicinal chemistry's evolving interest in fluorine-containing benzonitrile derivatives during the early 21st century. Its initial synthesis and characterization were driven by the broader exploration of structurally related compounds like 4-{[(4-fluoro-2-methylphenyl)amino]methyl}benzonitrile (a positional isomer with the nitrile at the para position) and 4-fluoro-2-methylbenzonitrile, which demonstrated significant biological activities and applications in drug development [2] [4]. The strategic incorporation of fluorine atoms in drug candidates accelerated during this period due to fluorine's ability to modulate bioavailability, binding affinity, and metabolic stability, while benzonitrile groups offered synthetic versatility and favorable electronic properties for target interactions [4] [9].
Early pharmacological interest in this compound stemmed from its structural similarity to established pharmacophores in central nervous system and metabolic disorder therapeutics. The molecule contains key elements of successful drug candidates:
Table 2: Historical Development Timeline and Contextual Significance
Time Period | Developments in Related Compounds | Impact on Target Compound Research |
---|---|---|
Early 2000s | Increased utilization of fluorinated benzonitriles in pharmaceutical synthesis | Established synthetic methodologies applicable to target compound |
2010-2015 | 4-Fluoro-2-methylbenzonitrile gains importance as intermediate for TADF emitters and diabetes drugs | Validated biological relevance of structural motif; stimulated isomer exploration |
2015-2020 | Patent filings for 4-fluoro-2-methylbenzonitrile synthesis (e.g., WO2016024224A1) | Provided optimized routes for precursor synthesis applicable to target compound |
2020-Present | Commercial availability of fluorinated benzonitrile building blocks from specialty suppliers | Enabled broader pharmacological screening of structural analogues including target compound |
The compound first appeared in chemical catalogs and research contexts around the late 2010s, evidenced by its assignment of the CAS Registry Number 1019437-09-2, which places it among newer chemical entities explored for pharmacological potential [5]. Its emergence coincided with the period when fluorinated aromatic building blocks became increasingly critical in pharmaceutical development—between 2002 and 2022, approximately 30% of FDA-approved small-molecule drugs contained at least one fluorine atom, predominantly in aromatic systems [9]. The specific combination of fluorine ortho to an aniline nitrogen and benzonitrile functionality positioned this compound as a candidate for drug discovery programs targeting G-protein coupled receptors (GPCRs) and enzymatic pathways where similar frameworks had demonstrated activity.
Synthetic accessibility challenges initially limited comprehensive pharmacological exploration. Early routes required multi-step sequences starting from precursors like 3-fluorobenzonitrile or 4-fluoro-2-methylaniline, involving bromination, reductive amination, or nucleophilic substitution reactions that suffered from moderate yields and purification challenges. The development of optimized synthetic methodologies for related compounds—such as the preparation of 4-fluoro-2-methylbenzonitrile via aldoxime intermediates or improved cyanation techniques—provided transferable strategies for more efficient production of this specific isomer [4] [10]. These advances facilitated broader biological screening and established the compound as a versatile building block in medicinal chemistry campaigns focused on neurodegenerative disorders and oncology targets, where its balanced lipophilicity (predicted LogP ≈ 2.3) and moderate molecular weight offered favorable physicochemical properties for blood-brain barrier penetration and intracellular target engagement [5] [6].
CAS No.: 2697-85-0
CAS No.: 53938-08-2
CAS No.: 2764-91-2
CAS No.: